2-Ethynyl-4-phenylthiazole
Description
2-Ethynyl-4-phenylthiazole is a thiazole derivative featuring an ethynyl group (–C≡CH) at position 2 and a phenyl ring at position 4 of the heterocyclic core. This compound is of interest in medicinal chemistry and materials science, particularly for applications requiring precise molecular interactions or optoelectronic properties.
Properties
Molecular Formula |
C11H7NS |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2-ethynyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H7NS/c1-2-11-12-10(8-13-11)9-6-4-3-5-7-9/h1,3-8H |
InChI Key |
BEPRROPYXRUNPE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-4-phenylthiazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.
Substitution Reactions: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the thiazole intermediate.
Ethynylation: The ethynyl group is introduced using a Sonogashira coupling reaction, where a terminal alkyne reacts with the halogenated thiazole in the presence of a palladium catalyst and a copper co-catalyst.
Comparison with Similar Compounds
Structural and Substituent Analysis
The biological and physicochemical properties of thiazole derivatives are highly substituent-dependent. Below is a comparative analysis of 2-Ethynyl-4-phenylthiazole and structurally related compounds:
Key Observations :
- Electronic Effects : The ethynyl group’s electron-withdrawing nature enhances electrophilicity at the thiazole core compared to electron-donating groups like methoxy or methyl in related compounds .
- Steric Considerations: The linear ethynyl group minimizes steric hindrance, contrasting with bulkier substituents (e.g., benzylideneamino or acyl amino groups), which may impede molecular packing or target binding .
- Biological Activity: While 2-arylideneamino derivatives (e.g., nitro or chloro-substituted) exhibit antimicrobial properties, the ethynyl analog’s bioactivity remains unexplored. Acyl amino derivatives are patented for therapeutic use, suggesting divergent applications .
Physicochemical Properties
- Rigidity and Conjugation : The ethynyl group’s sp-hybridization promotes planar geometry and extended π-conjugation, advantageous for optoelectronic materials. Ethenyl derivatives (e.g., 5-Ethenyl-4-methylthiazole) lack this rigidity, reducing their stability under harsh conditions .
- Solubility: Polar substituents (e.g., hydroxy or methoxy groups in arylideneamino derivatives) improve aqueous solubility, whereas hydrophobic groups like phenyl or ethynyl may limit it .
Pharmacological Potential
- Antimicrobial Activity: Nitro- and chloro-substituted 2-arylideneamino-4-phenylthiazoles show moderate to strong antimicrobial effects, likely due to electron-deficient aromatic systems disrupting microbial membranes .
- Therapeutic Applications: 2-Acyl amino derivatives are patented for unspecified therapeutic uses, possibly leveraging hydrogen-bonding capabilities of the acyl amino group for target engagement .
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